molecular formula C7H9N3O3S B187491 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 382597-97-9

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

Cat. No.: B187491
CAS No.: 382597-97-9
M. Wt: 215.23 g/mol
InChI Key: KQBDWVKXBXRZIC-UHFFFAOYSA-N
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Description

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of 1,3,4-thiadiazole derivatives with butyric acid derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride to form the thiadiazole ring . The resulting thiadiazole derivative is then reacted with butyric acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification systems can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted thiadiazole derivatives .

Scientific Research Applications

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar biological activities.

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

    5-Phenyl-1,3,4-thiadiazole-2-amine: Exhibits antifungal and antibacterial activities.

Uniqueness

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid stands out due to its unique combination of a thiadiazole ring and a butyric acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities highlight its versatility and potential for further research and development .

Properties

IUPAC Name

5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBDWVKXBXRZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389738
Record name 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

382597-97-9
Record name 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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